molecular formula C14H11Br3O B14206501 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene CAS No. 844819-39-2

1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene

Katalognummer: B14206501
CAS-Nummer: 844819-39-2
Molekulargewicht: 434.95 g/mol
InChI-Schlüssel: PDVKENZMLZIBSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene is an organic compound with the molecular formula C14H11Br3O. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and a 2-methylphenylmethoxy group is attached at the 2 position. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2-[(2-methylphenyl)methoxy]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .

Wissenschaftliche Forschungsanwendungen

1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene is unique due to the presence of both the 2-methylphenyl and methoxy groups, which contribute to its distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

844819-39-2

Molekularformel

C14H11Br3O

Molekulargewicht

434.95 g/mol

IUPAC-Name

1,3,5-tribromo-2-[(2-methylphenyl)methoxy]benzene

InChI

InChI=1S/C14H11Br3O/c1-9-4-2-3-5-10(9)8-18-14-12(16)6-11(15)7-13(14)17/h2-7H,8H2,1H3

InChI-Schlüssel

PDVKENZMLZIBSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.